Studies have shown that undecanoic acid exhibits antifungal activity against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis []. It disrupts the fungal cell wall, membrane assembly, lipid metabolism, and even mRNA processing, hindering fungal growth and development []. This makes it a potential candidate for the development of new antifungal treatments, especially considering the rising concern about drug-resistant fungal infections [].
Undecanedioic acid has been explored in the development of Proteolysis-Targeting Chimeras (PROTACs) - molecules designed to degrade specific proteins within cancer cells []. By attaching undecanedioic acid to a molecule that binds to the target protein and an E3 ubiquitin ligase (an enzyme that tags proteins for degradation), researchers aim to trigger the degradation of the unwanted protein, potentially leading to novel cancer therapies [].
Undecanedioic acid, also known as undecandioic acid, is a dicarboxylic acid with the chemical formula C11H20O4. This compound features a linear carbon chain consisting of eleven carbon atoms, each terminating in carboxylic acid groups (-COOH) at both ends. It appears as a white crystalline solid and has a melting point of approximately 28.5°C (83.3°F) and a boiling point of 222°C (442°F) under reduced pressure . Undecanedioic acid is only slightly soluble in water but readily dissolves in organic solvents such as ethanol and diethyl ether .
Undecanedioic acid exhibits various chemical reactivity patterns typical of dicarboxylic acids:
Synthesis of undecanedioic acid can be achieved through several methods:
Undecanedioic acid has diverse applications across various industries:
Studies on the interactions of undecanedioic acid primarily focus on its reactivity with other chemical agents rather than biological interactions. Its ability to release toxic gases upon reaction with cyanides or other reactive compounds highlights the need for caution in laboratory settings. Further research into its interactions could provide insights into its metabolic pathways and potential therapeutic uses .
Undecanedioic acid shares similarities with several other dicarboxylic acids. Below is a comparison highlighting its unique features:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dodecanedioic Acid | C12H22O4 | One additional carbon atom; more hydrophobic properties. |
Sebacic Acid | C10H18O4 | Shorter chain; commonly used in nylon production. |
Azelaic Acid | C9H16O4 | Shorter chain; used in acne treatment and cosmetics. |
Adipic Acid | C6H10O4 | Shorter chain; widely used in nylon synthesis. |
Undecanedioic acid's unique eleven-carbon structure contributes to its specific physical properties, such as solubility characteristics and thermal stability, distinguishing it from these similar compounds .
Undecanedioic acid was first identified in the mid-20th century during investigations into lipid metabolism anomalies. Early studies detected its presence in human aortas with advanced atherosclerotic lesions, where it was associated with elastin hydrolysis. Its role in metabolic disorders, such as Reye's-like syndrome, further underscored its biomedical relevance. Industrially, the compound gained attention in the 1980s as a precursor for high-performance polymers, driven by the demand for sustainable alternatives to petrochemicals.
The systematic IUPAC name undecanedioic acid denotes its structure: an 11-carbon chain with carboxylic acid groups at both termini. Synonyms include 1,11-undecanedicarboxylic acid and brassylic acid. Its classification as an alpha,omega-dicarboxylic acid places it within a family of compounds critical for synthesizing polyesters and polyamides.
Property | Value | Source |
---|---|---|
CAS Number | 1852-04-6 | |
Molecular Formula | C₁₁H₂₀O₄ | |
SMILES | OC(=O)CCCCCCCCCC(O)=O | |
InChI Key | LWBHHRRTOZQPDM-UHFFFAOYSA-N |
The chemo-enzymatic synthesis of undecanedioic acid from ricinoleic acid represents a highly efficient biotransformation pathway that has been extensively developed for industrial applications [1]. This process utilizes recombinant Escherichia coli cells expressing specific enzymes to convert ricinoleic acid, also known as 12-hydroxyoleic acid, through a carefully orchestrated series of biochemical transformations [1].
The biotransformation pathway begins with ricinoleic acid being converted into an ester intermediate via 12-ketooleic acid through the coordinated action of two key enzymes [1] [2]. The alcohol dehydrogenase from Micrococcus luteus first oxidizes the C12-hydroxyl group of ricinoleic acid to form 12-ketooleic acid [1]. Subsequently, the Baeyer-Villiger monooxygenase from Pseudomonas putida KT2440 catalyzes the formation of the ester intermediate through an oxidative cleavage reaction [1] [2].
Following the enzymatic biotransformation, the carbon-carbon double bond of the ester is chemically reduced, and the ester bond undergoes hydrolysis to yield n-heptanoic acid and 11-hydroxyundecanoic acid [1] [2]. The 11-hydroxyundecanoic acid product serves as the immediate precursor for undecanedioic acid synthesis through subsequent oxidation reactions under mild conditions [1].
Table 1: Biotransformation Production Data for Undecanedioic Acid from Ricinoleic Acid
Parameter | Value | Source |
---|---|---|
Final Ester Product Concentration | 53 mM | RSC Green Chemistry 2016 |
Volumetric Productivity | 6.6 mM h⁻¹ | RSC Green Chemistry 2016 |
High Cell Density | 20 g dry cells L⁻¹ | RSC Green Chemistry 2016 |
Biotransformation Conversion Yield | 84% | RSC Green Chemistry 2016 |
Chemical Transformation Conversion Yield | 65% | RSC Green Chemistry 2016 |
Overall Molar Yield (Ricinoleic Acid to Undecanedioic Acid) | 55% | RSC Green Chemistry 2016 |
The optimization of this biotransformation process has achieved remarkable efficiency metrics, with whole-cell biotransformation at high cell density reaching concentrations of 53 millimolar for the final ester product and volumetric productivity of 6.6 millimolar per hour [1]. The overall molar yield of undecanedioic acid from ricinoleic acid reaches 55% based on combined biotransformation and chemical transformation conversion yields of 84% and 65%, respectively [1] [2].
Two-step enzymatic conversion processes represent sophisticated biotechnological approaches for producing undecanedioic acid through sequential enzymatic reactions [3] [4]. These processes typically involve the coordinated action of alcohol dehydrogenases and aldehyde dehydrogenases to achieve the complete oxidation of omega-hydroxycarboxylic acids to their corresponding alpha,omega-dicarboxylic acids [3] [4].
The engineered biocatalyst systems employ highly active bacterial enzymes, specifically Micrococcus luteus alcohol dehydrogenase and Archangium violaceum aldehyde dehydrogenase, for the efficient production of medium-chain alpha,omega-dicarboxylic acids from medium-chain omega-hydroxycarboxylic acids [3] [4]. These systems incorporate cofactor regeneration mechanisms through the introduction of nicotinamide adenine dinucleotide phosphate hydrogen flavin oxidoreductase as the nicotinamide adenine dinucleotide phosphate hydrogen oxidase [3].
The two-step process begins with the alcohol dehydrogenase catalyzing the oxidation of the terminal hydroxyl group of 11-hydroxyundecanoic acid to form the corresponding aldehyde intermediate [3]. Subsequently, the aldehyde dehydrogenase converts the aldehyde to the final carboxylic acid product, yielding undecanedioic acid [3] [4]. This sequential oxidation approach ensures complete conversion while maintaining enzymatic specificity and reducing side product formation [3].
Table 2: Engineered Biocatalyst System Performance with Adsorbent Resin
Substrate | Initial Concentration (mM) | Final Product Concentration (mM) | Molar Conversion (%) | Improvement Factor |
---|---|---|---|---|
C10 Hydroxyl Saturated Carboxylic Acid | 200 | 196 | 98 | N/A |
C11 Hydroxyl Saturated Carboxylic Acid (Undecanedioic Acid) | 200 | 145 | 97 | 40-fold higher |
C12 Hydroxyl Saturated Carboxylic Acid | 200 | 114 | 95 | N/A |
C11 Unsaturated Carboxylic Acid (Undecanedioic Acid) | 150 | 141 | 94 | N/A |
The chemical oxidation of 11-hydroxyundecanoic acid represents a direct and efficient synthetic route for undecanedioic acid production [6]. This approach leverages well-established oxidation chemistry to convert the terminal hydroxyl group to a carboxylic acid functionality, thereby generating the desired alpha,omega-dicarboxylic acid structure [6].
Primary alcohol oxidation to carboxylic acids typically proceeds through a two-stage mechanism involving initial oxidation to an aldehyde intermediate followed by further oxidation to the final carboxylic acid product [6] [7]. The oxidation of 11-hydroxyundecanoic acid follows this general pathway, with the terminal hydroxyl group undergoing sequential transformations [6] [7].
Potassium permanganate oxidation represents one of the most efficient methods for converting 11-hydroxyundecanoic acid to undecanedioic acid [6] [7]. This reaction is typically carried out by adding potassium permanganate to a solution or suspension of the alcohol in an alkaline aqueous solution [7]. The reaction proceeds efficiently when the alcohol substrate is at least partially dissolved in the aqueous solution, which can be facilitated by the addition of organic co-solvents such as dioxane, pyridine, acetone, or tert-butanol [7].
Alternative oxidation methods include the use of potassium dichromate in the presence of dilute sulfuric acid, which converts primary alcohols to carboxylic acids through the formation of chromate esters followed by oxidative elimination [6] [8]. During this reaction, the potassium dichromate solution undergoes a characteristic color change from orange to green, indicating the reduction of chromium from the hexavalent to the trivalent state [6].
Iron chloride-mediated transformations represent an important class of chemical synthesis routes for dicarboxylic acid production, though specific applications to undecanedioic acid synthesis require careful optimization of reaction conditions [9]. Iron-based catalytic systems have been explored for various oxidative transformations of organic substrates, particularly in the context of sustainable chemical synthesis [9].
The use of iron chloride as a catalyst in oxidation reactions offers several advantages, including the abundance and low toxicity of iron compared to other transition metals [9]. Iron chloride can facilitate various oxidative transformations through different mechanisms, including electron transfer processes and coordination chemistry approaches [9].
While specific protocols for iron chloride-mediated synthesis of undecanedioic acid are not extensively documented in the current literature, the general principles of iron-catalyzed oxidations suggest potential applications in the conversion of appropriate precursor molecules [9]. These transformations typically require careful control of reaction conditions, including pH, temperature, and the presence of suitable co-oxidants or electron acceptors [9].
Periodic acid combined with chromium trioxide represents a powerful and selective oxidation methodology for the synthesis of undecanedioic acid from 11-hydroxyundecanoic acid [9] [10]. This method utilizes the synergistic effects of periodic acid as a primary oxidant and chromium trioxide as a catalyst to achieve efficient conversion under mild reaction conditions [9] [10].
The periodic acid/chromium trioxide methodology involves dissolving periodic acid and chromium trioxide in wet acetonitrile to create the oxidizing system [9]. A typical procedure involves dissolving 11.4 grams of periodic acid and 23 milligrams of chromium trioxide in 75% acetonitrile/water solution to a volume of 114 milliliters [9]. The complete dissolution typically requires 1-2 hours of mixing [9].
The oxidation reaction is carried out by adding the periodic acid/chromium trioxide stock solution to a solution of 11-hydroxyundecanoic acid in wet acetonitrile while maintaining the reaction temperature at 0-5 degrees Celsius for 30 minutes [9]. The reaction mixture is then aged at 0 degrees Celsius for 45 minutes to ensure complete conversion [9]. The reaction is quenched by adding an aqueous solution of disodium hydrogen phosphate, followed by extraction with ethyl acetate [9].
This methodology offers several advantages, including mild reaction conditions, high selectivity for primary alcohol oxidation, and the ability to avoid harsh reagents or extreme temperatures [9] [10]. The use of periodic acid as the primary oxidant combined with catalytic amounts of chromium trioxide provides excellent chemoselectivity and functional group tolerance [10].
Table 3: Chemical Synthesis Methods for Dicarboxylic Acid Production
Method | Starting Material | Reaction Conditions | Product | Advantages |
---|---|---|---|---|
Periodic Acid/CrO₃ Oxidation | 11-Hydroxyundecanoic Acid | 0-5°C, 30 min aging | Undecanedioic Acid | Mild conditions, high selectivity |
TEMPO/NaOCl Two-step Oxidation | Primary Alcohols | Room temperature, two-step one-pot | Carboxylic Acids | No toxic heavy metals, wide substrate scope |
Potassium Permanganate Oxidation | Primary Alcohols | Alkaline aqueous solution | Carboxylic Acids | Efficient oxidation, well-established |
Chromium Trioxide (Jones Reagent) | Primary Alcohols | Acetone, reflux conditions | Carboxylic Acids | High reactivity, widely available |
Whole-cell biotransformation at high cell density represents a sophisticated approach for maximizing undecanedioic acid production through engineered microbial systems [1] [3]. This strategy leverages the metabolic machinery of engineered microorganisms to achieve efficient substrate conversion while maintaining cell viability and catalytic activity [1] [3].
The implementation of high cell density biotransformation involves optimizing cell cultivation conditions to achieve concentrations of 20 grams dry cells per liter [1]. This approach allows for increased substrate processing capacity and improved volumetric productivity compared to conventional cell density systems [1]. The high cell density conditions enable the biotransformation system to reach final ester product concentrations of 53 millimolar with volumetric productivity of 6.6 millimolar per hour [1].
Engineered Escherichia coli systems expressing specific enzyme combinations have been developed to optimize whole-cell biotransformation performance [1] [11]. These systems incorporate membrane-localized enzymes and cofactor regeneration mechanisms to enhance substrate accessibility and maintain enzymatic activity [11]. The positioning of enzymes in the cell membrane facilitates access to hydrophobic fatty acid substrates, contributing to superior conversion efficiency [11].
The whole-cell approach offers several advantages over isolated enzyme systems, including simplified purification requirements, natural cofactor regeneration, and reduced enzyme stabilization concerns [1] [3]. Additionally, the cellular environment provides protective mechanisms against product inhibition and maintains optimal conditions for enzymatic activity [3].
Adsorbent resin applications represent an innovative approach for enhancing undecanedioic acid production by mitigating substrate and product inhibition effects in biotransformation systems [3] [12]. The integration of adsorbent resins into biocatalytic processes addresses key limitations associated with hydrophobic substrate availability and product toxicity [3].
The engineered biocatalyst system incorporating adsorbent resins demonstrates remarkable performance improvements for medium-chain alpha,omega-dicarboxylic acid production [3]. The system achieves 196 millimolar decanedioic acid, 145 millimolar undecanedioic acid, and 114 millimolar dodecanedioic acid from 200 millimolar of C10, C11, and C12 hydroxyl saturated carboxylic acids, respectively [3]. For unsaturated substrates, the system produces 141 millimolar undecanedioic acid from 150 millimolar C11 unsaturated carboxylic acids [3].
The adsorbent resin system achieves exceptionally high molar conversions of 98%, 97%, 95%, and 94% for C10, C11 saturated, C12, and C11 unsaturated substrates, respectively [3]. The concentration of undecanedioic acid obtained represents approximately a 40-fold improvement compared to previously reported results [3].
Adsorbent resins function through multiple mechanisms, including substrate solubilization, product removal, and pH buffering [3] [12]. The resins can be synthesized through suspension polymerization with controlled pore formation using porogens [12]. Different types of adsorbent resins are available, including non-polar resins based on styrene and divinylbenzene, medium polarity resins incorporating acrylate monomers, and polar resins containing functional groups such as nitrile, sulfone, amide, and amino groups [12].
Table 4: Enzymatic Systems for Undecanedioic Acid and Related Compound Production
Enzyme System | Function | Host Organism | Key Features |
---|---|---|---|
Micrococcus luteus ADH + Pseudomonas putida BVMO | Ricinoleic acid biotransformation | Escherichia coli | Two-step cascade reaction |
Micrococcus luteus ADH + Archangium violaceum ALDH | ω-Hydroxycarboxylic acid oxidation | Engineered biocatalyst | Cofactor regeneration system |
Corynebacterium glutamicum ChnD + ChnE | α,ω-Dicarboxylic acid production | Corynebacterium glutamicum | Whole-cell biotransformation |
UndB Chimeric Membrane Enzyme | Fatty acid decarboxylation | Escherichia coli | Membrane localization, H₂O₂ protection |
Castor oil serves as a primary renewable feedstock for undecanedioic acid production through its major constituent, ricinoleic acid [1] [13]. Ricinoleic acid, which comprises approximately 90% of castor oil fatty acid content, provides an abundant and sustainable starting material for biotechnological conversion to undecanedioic acid [1] [13].
The utilization of castor oil as a renewable resource addresses environmental concerns associated with petrochemical-derived starting materials [14] [15]. Castor oil is obtained from the seeds of Ricinus communis, a plant that can be cultivated in various climatic conditions and does not compete directly with food crops [14]. This characteristic makes castor oil an attractive feedstock for industrial biotechnology applications [14].
The conversion of castor oil-derived ricinoleic acid to undecanedioic acid follows the established chemo-enzymatic pathways previously described [1] [13]. The process begins with the hydrolysis or transesterification of castor oil to release free ricinoleic acid, which then undergoes biotransformation through engineered microbial systems [1] [13]. This approach provides a complete renewable pathway from plant-based feedstock to high-value chemical products [13].
The sustainability advantages of using castor oil include reduced carbon footprint, renewable resource utilization, and potential for agricultural integration [14] [15]. The growing demand for eco-friendly chemical solutions has positioned castor oil-derived undecanedioic acid as an environmentally preferred alternative to traditional petrochemical synthesis routes [15].
Green chemistry approaches for undecanedioic acid production emphasize environmentally benign synthesis methods, reduced waste generation, and the use of renewable resources [15] . These approaches align with the principles of sustainable chemical manufacturing and address growing environmental concerns in the chemical industry [15].
The development of bio-based production methods represents a significant advancement in green chemistry for undecanedioic acid synthesis [15] [16]. These methods utilize renewable feedstocks, biodegradable catalysts, and mild reaction conditions to minimize environmental impact [15] [16]. The advancement of green chemistry has introduced more sustainable production methods, including bio-based processes that utilize renewable resources [15].
Enzymatic synthesis approaches embody green chemistry principles through their use of biodegradable catalysts, mild reaction conditions, and high selectivity [13] [16]. These biocatalytic processes operate under physiological conditions, eliminating the need for harsh chemicals, extreme temperatures, or toxic solvents [13]. The enzyme-catalyzed reactions typically exhibit high atom economy and generate minimal waste streams [16].
Recent developments in green chemistry have explored environmentally friendly oxidation methods using catalysts such as 2-iodobenzoic acid and co-oxidants that avoid heavy metal contamination . These alternative oxidation systems provide efficient conversion while reducing the environmental burden associated with traditional oxidizing agents .
The integration of process intensification strategies, such as continuous flow reactors and integrated separation systems, further enhances the sustainability of undecanedioic acid production [16]. These approaches improve energy efficiency, reduce solvent consumption, and enable more compact manufacturing processes [16].
Irritant